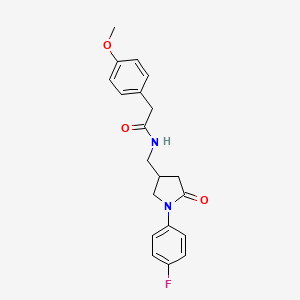

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

This compound features a pyrrolidin-5-one core substituted with a 4-fluorophenyl group at the 1-position and a methylene-linked 2-(4-methoxyphenyl)acetamide moiety at the 3-position. The 4-fluorophenyl group introduces electron-withdrawing properties, while the 4-methoxyphenylacetamide contributes to hydrogen bonding and lipophilicity.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-26-18-8-2-14(3-9-18)10-19(24)22-12-15-11-20(25)23(13-15)17-6-4-16(21)5-7-17/h2-9,15H,10-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDTXWOVMBAFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic ring.

Attachment of the Methoxyphenyl Acetamide Moiety: The final step involves the coupling of the methoxyphenyl acetamide moiety to the pyrrolidinone ring. This can be accomplished using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is being investigated for its pharmacological properties, particularly in the context of anti-inflammatory and anticancer activities. The compound's structure allows it to interact with various biological targets, potentially modulating pathways involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of N-phenylacetamides have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Research

The compound's potential as an antimicrobial agent is under investigation, particularly against resistant strains of bacteria and fungi. The structural features may enhance its ability to penetrate microbial cell walls or inhibit critical enzymatic pathways.

Case Study: Antitubercular Activity

A related study on N-phenylacetamide derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong efficacy . This suggests that this compound could be a candidate for further development as an antitubercular agent.

Neuropharmacology

Given its structural similarity to known psychoactive compounds, this compound is being explored for its effects on neurological pathways. It may interact with sigma receptors or other neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or mental health disorders.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Core Heterocycle Modifications

- Pyrimidoindole Derivatives

- Key Differences: Replaces pyrrolidinone with a pyrimidoindole core and introduces a sulfanyl linker.

Impact : The pyrimidoindole core may enhance π-π stacking with biological targets, while the sulfanyl group could alter metabolic stability compared to the methylene linker in the parent compound .

Benzothiazole Derivatives

- Key Differences: Substitutes pyrrolidinone with a benzothiazole ring.

- Impact: Benzothiazoles are known for anticancer and antimicrobial activities; this modification may shift target specificity toward kinases or DNA topoisomerases .

Substituent Variations

- Fluorophenyl vs. Chlorophenyl Example: 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()

- Key Differences : Replaces 4-fluorophenyl with 4-chlorophenyl and substitutes acetamide with a chloroacetamide.

Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce binding affinity to targets requiring precise electronic interactions .

Methoxyphenyl vs. Unsubstituted Phenyl

- Key Differences : Lacks the 4-methoxyphenyl group, retaining only 4-fluorophenyl.

Anticancer Activity

- Meisoindigo Derivative (): Structure: (E)-2-(1-((3-Ethylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)-N-(4-Methoxyphenyl)Acetamide. Activity: IC50 = 5.31 × 10⁻¹⁵ M against breast cancer cells. Comparison: The shared N-(4-methoxyphenyl)acetamide group suggests this moiety is critical for high potency. The isoxazole and indolinone groups in the derivative may enhance DNA intercalation or kinase inhibition compared to the pyrrolidinone core .

Antimalarial and Antimicrobial Potential

- Triazolylsulfanyl Acetamides ():

- Examples :

- 2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide ()

- N-(4-Chloro-2-Methoxy-5-Methylphenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () Activity: Triazole derivatives often exhibit antimalarial activity via heme polymerization inhibition. The sulfanyl linker and heteroaromatic substituents (thiophene, pyridine) may improve solubility and target engagement compared to the parent compound’s pyrrolidinone core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.